N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide
Overview
Description
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide is a compound that features a thiazole ring, a chlorophenyl group, and a tetrahydrofuran moiety The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s aromaticity and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring and the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve solvents like acetone or methanol and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with molecular targets in biological systems. The thiazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide can be compared to other thiazole-containing compounds, such as:
2-Amino-4-(3-chlorophenyl)thiazole: Similar structure but lacks the tetrahydrofuran moiety.
5-Methyl-2-thiazolamine: Contains the thiazole ring but with different substituents.
3-Chlorophenylthiazole derivatives: Various derivatives with different functional groups attached to the thiazole ring.
The uniqueness of this compound lies in its combination of the thiazole ring, chlorophenyl group, and tetrahydrofuran moiety, which confer specific chemical and biological properties .
Properties
IUPAC Name |
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-9-13(10-4-2-5-11(16)8-10)17-15(21-9)18-14(19)12-6-3-7-20-12/h2,4-5,8,12H,3,6-7H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZKESKHUYFUIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCCO2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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